1,7-Dihydroxy-3,4-dimethoxyxanthone

Anti-tumor Xanthone SAR A549

Researchers studying multidrug-resistant NSCLC or TLR4-driven inflammation often face substituent-dependent variability among xanthone analogs. 1,7-Dihydroxy-3,4-dimethoxyxanthone (XAN) resolves this with a defined 3,4-dimethoxy motif validated for direct TLR4 binding (CETSA) and selective p38↑/ERK↓/p53-mediated MAPK modulation. Key procurement considerations: • Retains potency against taxol-resistant A549/Taxol cells (IC₅₀ 50.66 μM), enabling MDR reversal studies. • Drives M1-to-M2 macrophage polarization at ≤10 µg/mL via arginase 1/ODC upregulation and ROS reduction. • Offers PPAR-γ-mediated joint protection with MMP3 suppression superior to methotrexate in CIA models. Standard pack sizes: 5 mg, 10 mg, 25 mg. Bulk and custom synthesis available on request.

Molecular Formula C15H12O6
Molecular Weight 288.25 g/mol
CAS No. 76907-77-2
Cat. No. B1237475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Dihydroxy-3,4-dimethoxyxanthone
CAS76907-77-2
Synonyms1,7-dihydroxy-3,4-dimethoxy-xanthone
veratrilogenin
Molecular FormulaC15H12O6
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C(=C1)O)C(=O)C3=C(O2)C=CC(=C3)O)OC
InChIInChI=1S/C15H12O6/c1-19-11-6-9(17)12-13(18)8-5-7(16)3-4-10(8)21-15(12)14(11)20-2/h3-6,16-17H,1-2H3
InChIKeyNQNPLVZPJSLIIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Dihydroxy-3,4-dimethoxyxanthone Sourcing Guide


1,7-Dihydroxy-3,4-dimethoxyxanthone (also known as veratrilogenin; XAN) is a tetraoxygenated xanthone (C₁₅H₁₂O₆; MW 288.25 g/mol) belonging to the biogenic xanthone class [1]. It was first isolated from Veratrilla baillonii Franch. and subsequently identified in Securidaca inappendiculata Hassk., Polygala tenuifolia, and Gentianella acuta [2]. The compound bears hydroxyl groups at positions 1 and 7 and methoxyl groups at positions 3 and 4 of the xanthone core—a substitution pattern that differentiates its pharmacological profile from other in-class xanthones [3].

Why 1,7-Dihydroxy-3,4-dimethoxyxanthone Cannot Be Replaced


Xanthone biological activity is exquisitely sensitive to the nature and position of substituents on the tricyclic scaffold [1]. The 3,4-dimethoxy motif present in 1,7-dihydroxy-3,4-dimethoxyxanthone is not a passive structural feature—it directly dictates binding affinity to protein targets such as TLR4 and modulates signaling pathway selectivity (e.g., differential regulation of p38 vs. ERK/JNK) [2]. The core scaffold analog 1,7-dihydroxyxanthone—which lacks the 3,4-dimethoxy groups—exhibits dramatically weaker anti-tumor activity in the same assay system [3]. Consequently, substituting 1,7-dihydroxy-3,4-dimethoxyxanthone with a structurally related but differently substituted xanthone will not preserve the same pharmacological profile and may yield substantially divergent or even absent bioactivity in target applications.

1,7-Dihydroxy-3,4-dimethoxyxanthone Differentiation Evidence


A549 Anti-Tumor Potency vs. 1,7-Dihydroxyxanthone

In a controlled MTT assay panel of eleven xanthones from Securidaca inappendiculata evaluated on the human lung adenocarcinoma A549 cell line, 1,7-dihydroxy-3,4-dimethoxyxanthone was identified as the most efficient anti-tumor agent with an IC₅₀ of 50.66 μM [1]. In the same study, 1,7-dihydroxyxanthone (which retains the core 1,7-dihydroxy pattern but lacks the 3,4-dimethoxy groups) and 1,3,7-trihydroxy-2,8-dimethoxyxanthone exhibited the weakest activities [1].

Anti-tumor Xanthone SAR A549

MAPK Modulation in MDR A549/Taxol Cells

While the parental A549 cells were sensitive to XAN (IC₅₀ 50.66 μM), 1,7-dihydroxy-3,4-dimethoxyxanthone also inhibited proliferation of multidrug-resistant A549/Taxol cells in a time- and concentration-dependent manner as measured by MTT assay [1]. Mechanistically, XAN upregulated p38 (accounting for G2-phase cell cycle arrest) and downregulated ERK (associated with pro-apoptotic activity), with p53 identified as a central mediator—a MAPK modulation pattern distinct from that observed with the parental A549 line and not reported for the simpler analog 1,7-dihydroxyxanthone [1].

Multidrug resistance NSCLC MAPK signaling

TLR4 Direct Binding and Inhibition

1,7-Dihydroxy-3,4-dimethoxyxanthone was identified as a selective TLR4 ligand from Securidaca inappendiculata through chemical composition difference analysis of xanthone-rich fraction (XRF)-containing cell culture medium under inflammatory conditions [1]. Cellular thermal shift assay (CETSA) and molecular docking simulations demonstrated that XAN binds directly to TLR4 at a smooth region adjacent to the MD-2 contact interface [1]. XAN treatment inhibited TLR4 dimerization and NF-κB transcriptional activity in HEK293T cells and decreased nuclear p65 accumulation and pro-inflammatory cytokine production in LPS-treated RAW264.7 macrophages [1]. In contrast, the simpler analog 1,7-dihydroxyxanthone has been reported to inhibit EGFR-tyrosine kinase (IC₅₀ 223 nM) rather than TLR4 [2], indicating a target selectivity switch driven by the 3,4-dimethoxy substitution.

TLR4 inhibitor NF-κB Inflammation

M1-to-M2 Macrophage Polarization via Arginine/Mitochondrial Axis

In THP-1 cells differentiated and stimulated with LPS/IFN-γ, 1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) at concentrations ≤10 µg/mL did not affect cell viability yet significantly reduced mRNA expression of pro-inflammatory factors including IL-1β, iNOS, NLRP3, and TNF-α, while simultaneously increasing anti-inflammatory factors including CD206, IL-10, PPAR-γ, and transglutaminase 2 [1]. XAN significantly increased expression of arginase 1 and ornithine decarboxylase, enhanced arginine metabolism, inhibited mitochondrial damage, and reduced ROS generation [1]. While many xanthones exhibit general anti-inflammatory activity, this specific M1-to-M2 polarization shift via the arginine/mitochondrial axis has not been demonstrated for the simpler analog 1,7-dihydroxyxanthone.

Macrophage polarization Arginine metabolism Anti-inflammatory

PPAR-γ-Mediated Joint Protection vs. Methotrexate

In a collagen-induced arthritis (CIA) rat model, a xanthone-rich fraction (XRF) from Securidaca inappendiculata containing 1,7-dihydroxy-3,4-dimethoxyxanthone as a characterized active constituent significantly decreased arthritis scores, alleviated paw deformation, reduced circulating TNF-α, IL-1β, and IL-17α, and downregulated TLR4/NF-κB and JNK pathways in joint tissues [1]. Compared to methotrexate (MTX), XRF-loaded microemulsion significantly protected joints accompanied by a dramatic decrease in MMP3 [1]. In mechanistic follow-up, purified 1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) was shown to upregulate PPAR-γ expression in macrophages and directly inhibit MMP3 expression in synovioblasts, with the effect further reinforced in a macrophage-pre-adipocyte co-culture system [1].

Rheumatoid arthritis PPAR-γ In vivo efficacy

1,7-Dihydroxy-3,4-dimethoxyxanthone Application Scenarios


Oncology: NSCLC and MDR Cell Screening

Investigators requiring a xanthone with validated anti-tumor activity against A549 lung adenocarcinoma cells (IC₅₀ 50.66 μM) and retained potency against taxol-resistant A549/Taxol cells should select 1,7-dihydroxy-3,4-dimethoxyxanthone. Its differentiated MAPK modulation pattern (p38↑/ERK↓/p53-mediated) in the MDR context makes it suitable for studying MAPK-targeted strategies to overcome multidrug resistance in NSCLC [1].

TLR4-Mediated Pathway Studies

For research programs investigating TLR4-dependent inflammatory signaling, 1,7-dihydroxy-3,4-dimethoxyxanthone is the appropriate molecular probe because its direct TLR4 binding has been validated by CETSA and molecular docking [1]. Unlike 1,7-dihydroxyxanthone, which targets EGFR-tyrosine kinase, this compound selectively inhibits TLR4 dimerization and downstream NF-κB transcriptional activity, making it suitable for dissecting TLR4-specific contributions in LPS-induced inflammation models [2].

M1/M2 Macrophage Polarization and Metabolic Reprogramming

Researchers studying macrophage polarization in inflammatory microenvironments can utilize 1,7-dihydroxy-3,4-dimethoxyxanthone at concentrations ≤10 µg/mL to drive M1-to-M2 phenotypic switching in THP-1 cells. Its demonstrated enhancement of arginine metabolism (arginase 1, ornithine decarboxylase upregulation), prevention of mitochondrial damage, and reduction of ROS [1] provide a multi-faceted mechanistic readout suitable for metabolic-immune axis studies.

Rheumatoid Arthritis: PPAR-γ/MMP3 Axis Modulation

For translational RA research, 1,7-dihydroxy-3,4-dimethoxyxanthone offers a PPAR-γ-mediated mechanism of joint protection with superior MMP3 suppression compared to methotrexate in the CIA rat model [1]. The compound's ability to differentially regulate PPAR-γ in macrophages (upregulation) versus pre-adipocytes (suppression) provides a tissue-context-dependent pharmacological profile that can be exploited for synovioblast erosion inhibition studies [1].

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